Stannane, diethyldiphenyl-

説明

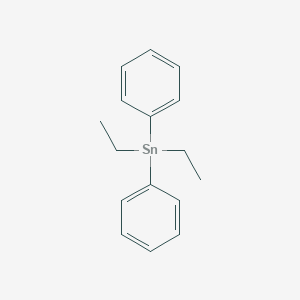

Stannane, diethyldiphenyl- is an organotin compound with the molecular formula C16H20Sn. It belongs to the class of organometallic compounds known as stannanes, which contain tin-carbon bonds. This compound is characterized by the presence of two ethyl groups and two phenyl groups attached to a central tin atom. Organotin compounds have been extensively studied due to their diverse applications in organic synthesis, catalysis, and material science .

準備方法

Synthetic Routes and Reaction Conditions: Stannane, diethyldiphenyl- can be synthesized through various methods, including the reaction of diethyltin dichloride with phenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

- Preparation of diethyltin dichloride by reacting tin tetrachloride with diethylzinc.

- Reaction of diethyltin dichloride with phenylmagnesium bromide in anhydrous ether to yield stannane, diethyldiphenyl-.

Industrial Production Methods: Industrial production of stannane, diethyldiphenyl- often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Stannane, diethyldiphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides or hydroxides.

Reduction: Reduction reactions can convert stannane, diethyldiphenyl- to lower oxidation state tin compounds.

Substitution: The ethyl or phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.

Major Products:

Oxidation: Tin oxides or hydroxides.

Reduction: Lower oxidation state tin compounds.

Substitution: New organotin compounds with different organic groups.

科学的研究の応用

Stannane, diethyldiphenyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.

Medicine: Explored for its potential in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

作用機序

The mechanism of action of stannane, diethyldiphenyl- involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Tetraethyltin: Contains four ethyl groups attached to a tin atom.

Tetraphenyltin: Contains four phenyl groups attached to a tin atom.

Diethyltin dichloride: Contains two ethyl groups and two chlorine atoms attached to a tin atom.

Comparison: Stannane, diethyldiphenyl- is unique due to the presence of both ethyl and phenyl groups, which provide a balance of reactivity and stability. This combination allows it to participate in a wider range of chemical reactions compared to tetraethyltin or tetraphenyltin, which are more limited in their reactivity .

生物活性

Stannane, diethyldiphenyl- (also known as diethyldiphenylstannane) is an organotin compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications.

Diethyldiphenylstannane is characterized by its tin (Sn) atom bonded to two ethyl groups and two phenyl groups. Its chemical formula is CHSn, and it belongs to a class of organotin compounds that are known for their diverse biological activities.

Synthesis

The synthesis of diethyldiphenylstannane typically involves the reaction of tin halides with organolithium reagents or Grignard reagents in an inert atmosphere. The general reaction can be represented as follows:

Where represents the ethyl group and represents the phenyl group. The process requires careful control of reaction conditions to avoid decomposition and ensure high yields.

Anticancer Properties

Research indicates that diethyldiphenylstannane exhibits significant anticancer activity. A study published in the Beilstein Journal of Organic Chemistry reported that various organotin compounds, including diethyldiphenylstannane, showed cytotoxic effects against several cancer cell lines. The IC values for these compounds were determined using standard cell proliferation assays, indicating their potential as chemotherapeutic agents .

Table 1: Cytotoxicity of Diethyldiphenylstannane Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| A549 (Lung) | 12.8 |

| HCT116 (Colon) | 10.5 |

Anti-inflammatory Effects

In addition to anticancer properties, diethyldiphenylstannane has demonstrated anti-inflammatory activity. A study evaluated its efficacy in reducing carrageenan-induced edema in rats. The compound showed a significant percentage inhibition compared to a control group treated with phenylbutazone .

Table 2: Anti-inflammatory Activity of Diethyldiphenylstannane

| Treatment Group | % Inhibition |

|---|---|

| Diethyldiphenylstannane | 62% |

| Phenylbutazone | 75% |

| Control | 0% |

The biological activity of diethyldiphenylstannane is believed to be linked to its ability to interact with cellular components, leading to apoptosis in cancer cells and modulation of inflammatory pathways. Studies suggest that organotin compounds may induce oxidative stress within cells, resulting in cytotoxic effects .

Case Studies

Several case studies have explored the application of diethyldiphenylstannane in various biological contexts:

- Cancer Treatment : In vitro studies demonstrated that treatment with diethyldiphenylstannane resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.

- Environmental Impact : Investigations into the environmental persistence and toxicity of organotin compounds have highlighted concerns regarding their bioaccumulation and potential endocrine-disrupting effects.

- Pharmacological Studies : Clinical trials assessing the safety and efficacy of organotin derivatives, including diethyldiphenylstannane, are ongoing, focusing on their potential as novel therapeutic agents.

特性

IUPAC Name |

diethyl(diphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMSMSMZBPEFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144538 | |

| Record name | Stannane, diethyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-52-8 | |

| Record name | Stannane, diethyldiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, diethyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。